molecular formula C8H13ClN2OS B1435640 4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride CAS No. 1803601-89-9

4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride

Cat. No. B1435640
M. Wt: 220.72 g/mol
InChI Key: MEDLOGRZCITXAB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

1. Neuropharmacology and Eating Disorders

  • Orexin Receptor Antagonism in Binge Eating: Studies have indicated that certain thiazol-amine derivatives can act as antagonists for orexin receptors, playing a significant role in modulating feeding, arousal, stress, and drug abuse. Specific compounds have shown efficacy in selectively reducing binge eating for highly palatable food without affecting standard food pellet intake, suggesting their potential in treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

2. Structural Chemistry and Material Science

  • Quantitative Analysis of Noncovalent Interactions: Thiazol-amine derivatives have been studied for their noncovalent interactions, revealing insights into the nature and strength of these interactions, which are crucial in drug design and material science (El-Emam et al., 2020).

3. Photodegradation and Stability Studies

  • Photo-degradation Analysis: The stability and degradation pathways of thiazole-containing compounds when exposed to light have been explored. This research is essential for understanding the storage and usage conditions of these compounds in pharmaceuticals and other applications (Wu, Hong, & Vogt, 2007).

4. Anti-inflammatory and Anticancer Applications

  • Anti-inflammatory Properties: Some thiazol-amine derivatives have shown significant anti-inflammatory activities, potentially offering therapeutic options for inflammation-related disorders (Singh, Bhati, & Kumar, 2008).
  • Anticancer Activities: Certain derivatives have been synthesized and found to exhibit comparable antiproliferative properties against human cancer cell lines to cisplatin, indicating their potential as cancer therapeutics (Matysiak et al., 2012).

5. Antibacterial and Antiviral Research

6. Synthesis and Drug Design

Safety And Hazards

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Future Directions

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I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

4-(oxan-4-yl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS.ClH/c9-8-10-7(5-12-8)6-1-3-11-4-2-6;/h5-6H,1-4H2,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDLOGRZCITXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CSC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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